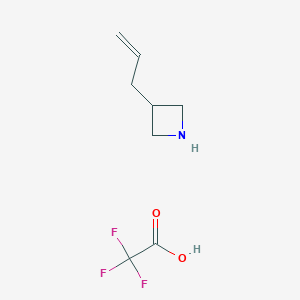

3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-prop-2-enylazetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.C2HF3O2/c1-2-3-6-4-7-5-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWLDBPVYSBGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Medicinal Chemistry Applications of Functionalized Azetidines

Executive Summary: The Azetidine Renaissance

For decades, four-membered nitrogen heterocycles were viewed with skepticism in drug discovery due to perceived chemical instability and synthetic difficulty. This view has shifted radically. The "Azetidine Renaissance" is driven by the industry's pivot from flat, aromatic-heavy molecules to three-dimensional,

Functionalized azetidines are now premier bioisosteres. They offer a unique solution to the "molecular obesity" crisis by lowering lipophilicity (

Part 1: Structural & Physicochemical Rationale[1][2]

The "Magic Ring" Effect

The incorporation of an azetidine ring is rarely an accident; it is a calculated tactical maneuver to alter the physicochemical profile of a lead compound.

-

Lipophilicity Modulation: Replacing a gem-dimethyl group or a larger saturated ring (pyrrolidine/piperidine) with an azetidine typically lowers

. The high ionization potential of the strained nitrogen often modulates basicity ( -

Vectorality & Rigidity: Unlike the flexible alkyl chains they often replace, azetidines lock substituents into specific vectors. The "puckered" conformation of the ring (approx.

) allows for precise projection of functional groups into protein sub-pockets.

Bioisosteric Mapping

The following diagram illustrates the strategic replacement logic used in Lead Optimization (LO).

Figure 1: Strategic bioisosteric replacements using azetidine scaffolds to optimize physicochemical properties.

Part 2: Advanced Synthetic Methodologies

The primary barrier to azetidine adoption was synthesis. Traditional ring closures (e.g., from 1,3-amino alcohols) are often low-yielding for sterically hindered substrates. Two modern approaches have revolutionized this field.

Strain-Release Functionalization (The ABB Route)

The use of 1-azabicyclo[1.1.0]butanes (ABBs) allows for the "spring-loaded" formation of 3-substituted azetidines.[1]

-

Mechanism: Nucleophiles attack the bridgehead carbon of the ABB, relieving ring strain and generating the azetidine core in a single step.

-

Utility: Ideal for late-stage functionalization (LSF) of complex amines or radical cross-couplings.

Photoredox & Cross-Coupling

Nickel-catalyzed cross-couplings (e.g., photoredox/Ni dual catalysis) allow for the attachment of aryl and heteroaryl groups directly to the azetidine ring (typically at C3), avoiding the need for pre-formed organometallics that might be unstable.

Figure 2: Divergent synthetic pathways accessing 3-functionalized azetidines via Strain-Release Chemistry.

Part 3: Case Studies in Drug Discovery

Baricitinib (Olumiant) - JAK1/JAK2 Inhibitor

-

Role of Azetidine: The azetidine ring serves as a linker connecting the ethylsulfonyl group to the pyrrolo[2,3-d]pyrimidine core.

-

Medicinal Chemistry Insight: The azetidine replaces a potential piperidine or flexible chain. This reduces molecular weight and orients the sulfonyl group to interact with the arginine residue in the JAK binding pocket.

-

Key Synthetic Step: A Horner-Wadsworth-Emmons reaction on N-Boc-3-azetidinone installs the exocyclic double bond, which is a critical Michael acceptor precursor for the pyrazole addition.

Cobimetinib (Cotellic) - MEK Inhibitor

-

Role of Azetidine: A C3-substituted azetidine containing a hydroxyl group.[2][3]

-

Binding Mode: The azetidine ring projects the terminal amine into the catalytic loop of MEK, forming a salt bridge with Asp190 . The rigidity of the ring ensures this interaction is entropically favorable compared to a flexible chain.

-

Outcome: High potency and selectivity against MEK1/2, used in combination with Vemurafenib for BRAF-mutant melanoma.

Comparative Data: Azetidine vs. Homologs

Table 1: Impact of Ring Size on Physicochemical Properties (General Trends)

| Property | Azetidine (4-mem) | Pyrrolidine (5-mem) | Piperidine (6-mem) |

| LogP (Lipophilicity) | Low | Medium | High |

| Basicity ( | ~8.5 - 9.5 | ~10.5 | ~11.0 |

| Metabolic Stability | High (Strain prevents | Moderate | Low (prone to oxidation) |

| Ligand Efficiency | High | Moderate | Moderate |

Part 4: Detailed Experimental Protocol

Protocol: Strain-Release Synthesis of 3-Aryl Azetidines via ABB Opening Objective: To synthesize a 3-aryl azetidine from a Grignard reagent and an ABB precursor, a method popularized by the Baran and Aggarwal groups.

Reagents & Equipment[6][7][8]

-

Substrate: 1-(tert-Butoxycarbonyl)-1-azabicyclo[1.1.0]butane (Commercial or prepared in-house).

-

Nucleophile: Phenylmagnesium bromide (3.0 M in Et2O).

-

Catalyst: CuCN•2LiCl (Soluble Copper(I) source).

-

Solvent: Anhydrous 2-MeTHF (Green alternative to THF).

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask, dissolve CuCN (1.0 equiv) and LiCl (2.0 equiv) in anhydrous THF to generate a clear solution of the cuprate catalyst.

-

Why: This transmetallates the Grignard to a softer organocopper species, preventing polymerization of the ABB.

-

-

Reaction Assembly:

-

Cool the catalyst solution to -78°C.

-

Add the Grignard reagent (1.2 equiv) dropwise over 10 minutes. Stir for 15 minutes to form the organocuprate.

-

Dissolve the N-Boc-ABB (1.0 equiv) in 2-MeTHF and add it slowly to the reaction mixture at -78°C.

-

-

Controlled Warming:

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Critical Control Point: Do not warm rapidly. The ring opening is exothermic. Rapid warming can lead to degradation.

-

-

Quench & Workup:

-

Quench with saturated aqueous

(9:1) buffer to complex the copper (turns deep blue). -

Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

The crude material is typically a 3-substituted azetidine.

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation: Verify structure via

-NMR. Look for the characteristic azetidine protons (multiplets around

-

References

-

Azetidines in Drug Discovery (Review)

-

Strain-Release Chemistry (Methodology)

-

Baricitinib Synthesis

-

Cobimetinib Structural D

-

Photoredox Functionaliz

- Title: Decarboxylative alkylation for site-selective functionaliz

- Source: Nature Communic

-

URL:[Link] (Refers to broad scope of MacMillan/Pfizer collab works)

Sources

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Functionalized Azetidines

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, ability to improve physicochemical characteristics such as solubility and metabolic stability, and its role as a versatile bioisostere have led to its incorporation into a growing number of approved drugs and clinical candidates. The substitution pattern on the azetidine ring is critical to its function, with 3-functionalized azetidines being particularly valuable building blocks for introducing diversity and modulating biological activity. This guide provides an in-depth exploration of robust and scalable synthetic routes to access these crucial intermediates, offering both the underlying chemical logic and detailed, actionable protocols for the research scientist.

Strategic Approaches to 3-Functionalized Azetidines: A Comparative Overview

The synthesis of the strained four-membered azetidine ring presents unique challenges. However, a number of effective strategies have been developed, ranging from classical cyclization reactions to modern catalytic and photochemical methods. The choice of synthetic route often depends on the desired substitution pattern, scalability, and the availability of starting materials. Here, we delve into some of the most powerful and widely adopted methodologies.

I. Intramolecular Cyclization: The Workhorse Approach

The most common and often most practical approach to the azetidine core is through intramolecular nucleophilic substitution, typically involving the formation of a C-N bond. A classic and reliable example is the synthesis of N-protected 3-hydroxyazetidine from epichlorohydrin.

Causality Behind the Experimental Choices:

This multi-step synthesis is a prime example of strategic chemical transformations. The choice of a bulky N-substituent on the amine, such as benzyl or tert-butyl, serves to direct the initial nucleophilic attack of the amine on the less sterically hindered terminal carbon of the epichlorohydrin. The subsequent cyclization is base-mediated, with the choice of base and solvent being critical for optimizing the yield and minimizing side reactions. The use of a protecting group on the nitrogen, such as the Boc group, is essential for subsequent functionalization and for modulating the reactivity of the azetidine nitrogen.

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine from Epichlorohydrin and Benzylamine

This protocol outlines a two-step process starting with the reaction of benzylamine with epichlorohydrin, followed by cyclization and finally N-protection.

Step 1: Synthesis of 1-benzyl-3-hydroxyazetidine

-

Reaction: Benzylamine is reacted with epichlorohydrin in a nucleophilic ring-opening reaction.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in water (15 volumes).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add epichlorohydrin (1.3 eq) to the reaction mixture, ensuring the temperature remains between 0-5 °C.

-

Stir the reaction at this temperature for 12 hours. Monitor the reaction progress by GC-MS.

-

Upon completion, add a base such as sodium carbonate to facilitate the intramolecular cyclization to form 1-benzyl-3-hydroxyazetidine.

-

The product can be extracted with an organic solvent like ethyl acetate and purified by column chromatography.

-

Step 2: Synthesis of N-Boc-3-hydroxyazetidine

-

Reaction: The benzyl group is removed by hydrogenolysis, and the resulting 3-hydroxyazetidine is protected with a Boc group.

-

Procedure:

-

Dissolve 1-benzyl-3-hydroxyazetidine (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture at room temperature for 3 hours.

-

Filter off the catalyst.

-

To the filtrate, add di-tert-butyl dicarbonate (Boc)₂O (2.0 eq) and stir at room temperature for 1 hour.[1]

-

Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to obtain N-Boc-3-hydroxyazetidine.[1][2]

-

| Parameter | Value | Reference |

| Starting Materials | Epichlorohydrin, Benzylamine | [3] |

| Key Reagents | Sodium Carbonate, Pd/C, (Boc)₂O | [1][3] |

| Typical Yield | >80% over two steps | [3] |

| Purity | >98% after purification | [3] |

Workflow for the Synthesis of N-Boc-3-hydroxyazetidine

Sources

- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 2. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for the Use of 3-Allylazetidine TFA Salt in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design and the Emergence of Azetidine Scaffolds

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one for a target protein of interest (POI) and another for an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is not merely a spacer; its composition, length, and rigidity play a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3][4]

While flexible polyethylene glycol (PEG) and alkyl chains have been the most common motifs in PROTAC linker design, there is a growing interest in incorporating more rigid structures, such as heterocyclic scaffolds.[5][] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and improving selectivity.[4] Among these, the azetidine ring, a four-membered saturated amine heterocycle, is an increasingly popular scaffold in drug discovery. Its incorporation into molecules can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and a more defined three-dimensional structure.[7]

This application note provides a detailed guide on the use of 3-allylazetidine trifluoroacetic acid (TFA) salt as a versatile building block for the synthesis of advanced PROTAC linkers. We will explore its advantages, provide detailed synthetic protocols for its incorporation, and discuss the potential for further functionalization of its allyl moiety.

The Azetidine Advantage in PROTAC Linkers

The incorporation of an azetidine moiety into a PROTAC linker can offer several key advantages:

-

Improved Physicochemical Properties: Azetidine-containing compounds often exhibit enhanced aqueous solubility and reduced lipophilicity compared to their more flexible aliphatic or aromatic counterparts. This can lead to improved pharmacokinetic profiles.

-

Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation than linear alkyl or ether chains, which can be susceptible to oxidative metabolism.[5]

-

Conformational Rigidity: The constrained nature of the four-membered ring imparts a degree of rigidity to the linker, which can help to optimize the spatial orientation of the two ligands for efficient ternary complex formation.[4]

-

Vectorial Exit: The defined geometry of the azetidine ring can provide a specific exit vector for the linker from the ligand binding pocket, which can be a crucial factor in achieving productive protein-protein interactions within the ternary complex.

3-Allylazetidine TFA Salt: A Bifunctional Building Block

3-Allylazetidine TFA salt is a valuable reagent for PROTAC linker synthesis due to its bifunctional nature. The secondary amine of the azetidine ring serves as a nucleophile for coupling reactions, while the allyl group provides a handle for further, orthogonal chemical modifications.

Synthetic Protocols for the Incorporation of 3-Allylazetidine into PROTAC Linkers

The following protocols provide a general framework for the deprotection of 3-allylazetidine TFA salt and its subsequent coupling to a carboxylic acid-functionalized component of a PROTAC, such as a warhead or an E3 ligase ligand with a linker attachment point.

Protocol 1: Deprotection of 3-Allylazetidine TFA Salt and Amide Bond Formation

This protocol describes a standard procedure for neutralizing the TFA salt and performing an amide coupling reaction using HATU as the coupling agent.

Materials:

-

3-Allylazetidine TFA salt

-

Carboxylic acid-functionalized warhead/E3 ligase ligand

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Dissolution of Reagents: In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized component (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Neutralization of TFA Salt: In a separate vial, dissolve 3-allylazetidine TFA salt (1.1 eq) in a minimal amount of anhydrous DMF. Add DIPEA (2.5-3.0 eq) to this solution to neutralize the trifluoroacetic acid and liberate the free secondary amine. The amount of DIPEA is crucial to also act as a base in the subsequent coupling step.

-

Coupling Reaction: Add the solution of 3-allylazetidine and DIPEA to the flask containing the carboxylic acid and HATU.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide-coupled product.

Rationale for Reagent Choices:

-

HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[8]

-

DIPEA: A non-nucleophilic organic base used to neutralize the TFA salt and to facilitate the amide coupling reaction. An excess is used to ensure complete neutralization and to drive the reaction to completion.

-

Anhydrous DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.

Protocol 2: Functionalization of the Allyl Group via Thiol-Ene "Click" Chemistry

The allyl group on the azetidine linker provides a versatile handle for further modifications. Thiol-ene "click" chemistry is a highly efficient and orthogonal reaction that can be used to introduce a variety of functionalities.

Materials:

-

Amide-coupled 3-allylazetidine linker intermediate

-

Thiol of interest (e.g., a PEGylated thiol for improved solubility, or a thiol-containing fluorescent dye for imaging applications)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous solvent (e.g., methanol, acetonitrile, or a mixture)

-

UV lamp (365 nm)

Procedure:

-

Dissolution: In a quartz reaction vessel, dissolve the amide-coupled 3-allylazetidine intermediate (1.0 eq), the thiol of interest (1.2-1.5 eq), and the photoinitiator (0.1 eq) in the chosen anhydrous solvent.

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

-

Photoreaction: Irradiate the reaction mixture with a 365 nm UV lamp at room temperature.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting materials by LC-MS. The reaction is typically complete within 30-60 minutes.

-

Concentration and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired functionalized PROTAC.

Rationale for this Approach:

-

"Click" Chemistry: The thiol-ene reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for late-stage functionalization of complex molecules like PROTACs.

-

Orthogonality: This reaction is orthogonal to many common functional groups used in PROTAC synthesis, allowing for selective modification of the allyl group without affecting other parts of the molecule.

Characterization Data

Successful synthesis of the intermediates and final PROTACs should be confirmed using standard analytical techniques:

| Technique | Purpose | Expected Observations |

| LC-MS | Monitor reaction progress and confirm molecular weight | Disappearance of starting material peaks and appearance of a new peak with the expected m/z for the product. |

| ¹H and ¹³C NMR | Structural elucidation and purity assessment | Appearance of characteristic peaks for the azetidine ring, the allyl group, and the newly formed amide bond. Disappearance of the carboxylic acid proton peak. |

| HRMS | Accurate mass determination | Provides the exact mass of the synthesized compound, confirming its elemental composition. |

Conclusion

3-Allylazetidine TFA salt is a highly valuable and versatile building block for the synthesis of sophisticated PROTAC linkers. The incorporation of the azetidine moiety can impart favorable physicochemical properties, while the allyl group allows for late-stage functionalization, enabling the creation of diverse PROTAC libraries. The protocols outlined in this application note provide a robust framework for researchers to utilize this reagent in the design and synthesis of novel and effective protein degraders.

References

- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.

- Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390.

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

JoVE. (2023, February 24). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [Video]. YouTube. [Link]

- Ohashi, T., et al. (2021). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Journal of Medicinal Chemistry, 64(1), 794-809.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.

- Mouton, C., et al. (2021).

- Scheepstra, K. M., et al. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry, 62(1), 21-49.

- Lu, Y., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(34), 10934-10937.

- Antermite, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(5), 586-595.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. FEBS Journal, 287(22), 4846-4861.

- Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers.

-

Reddit. (2022, July 4). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?. r/chemistry. [Link]

- Dallinger, D., & Kappe, C. O. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

- Cernijenko, A., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.

-

Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2697-2704.

- H-C. (2022). Light-mediated multi-target protein degradation using arylazopyrazole photoswitchable PROTACs (AP-PROTACs).

- Hayashi, T. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Molecules, 28(2), 652.

- Ohashi, T., et al. (2021). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation.

- Badosa, M., et al. (2021).

- Al-Shemary, R. K. (2018). Coupling reactions involving aryldiazonium salt: Part-I. Chemoselective condensation to synthesize 2-(phenylhydrazono)-3-oxo-butyricacid ethylester, its derivatives and their antibacterial activity. International Journal of Chemical Sciences, 16(2), 221.

- Pan, J., Devarie-Baez, N. O., & Xian, M. (2011). Facile Amide Formation via S-Nitrosothioacids. Organic Letters, 13(6), 1092-1094.

- Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide Bond Formation Strategies: Latest Advances on a Dateless Transformation. European Journal of Organic Chemistry, 2020(15), 2191-2207.

- Cona, G., et al. (2017). Recent progress in the synthesis and reactivity of azetidine-2,3-diones. A review. Molecules, 22(8), 1297.

Sources

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. explorationpub.com [explorationpub.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. explorationpub.com [explorationpub.com]

- 7. precisepeg.com [precisepeg.com]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

The Azetidine Ring: A Four-Membered Solution to ADME Challenges in Drug Discovery

A Comparative Guide to the In Vitro ADME Properties of Azetidine-Containing Molecules

For researchers, scientists, and drug development professionals, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical hurdle in the path to clinical candidacy. The judicious selection of chemical scaffolds can profoundly influence these characteristics. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a powerful tool for medicinal chemists. Its unique combination of high ring strain, sp³-rich character, and conformational rigidity can bestow significant advantages in terms of metabolic stability, solubility, and permeability when compared to its more common five- and six-membered counterparts, such as pyrrolidine and piperidine.[1][2]

This guide provides an in-depth technical comparison of the in vitro ADME properties of azetidine-containing molecules against relevant alternatives, supported by experimental data and established principles in drug metabolism and pharmacokinetics (DMPK).

The Azetidine Advantage: Why a Strained Ring Can Be a Bonus

The decision to incorporate an azetidine moiety is a strategic one, rooted in its distinct physicochemical properties. Unlike the more flexible pyrrolidine and piperidine rings, the azetidine scaffold is conformationally restricted. This rigidity can pre-organize substituents into a conformation favorable for target binding, potentially increasing potency.[3] Furthermore, the inherent polarity of the nitrogen atom within a smaller, more compact structure can lead to improved aqueous solubility.[4] Perhaps most critically, the azetidine ring can act as a "metabolic shield," blocking common sites of oxidative metabolism that plague larger, more flexible saturated heterocycles.[4]

However, the high ring strain of azetidines also presents a potential liability. Under certain chemical conditions, particularly acidic environments, N-substituted azetidines can be susceptible to intramolecular ring-opening decomposition. The stability is highly dependent on the nature of the substituents on both the nitrogen and the carbon atoms of the ring.

Comparative Analysis of In Vitro ADME Properties

To objectively assess the impact of the azetidine ring, we will now compare its influence on key in vitro ADME parameters against its close structural relatives, pyrrolidine and piperidine.

Metabolic Stability

One of the most compelling reasons to employ an azetidine ring is to enhance metabolic stability. The carbon atoms of saturated rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. The conformational rigidity and unique electronic properties of the azetidine ring can render it less susceptible to such metabolism.

A compelling case study highlights the nuanced impact of the azetidine ring on chemical stability, a key component of overall metabolic fate. In a study of N-linked heteroaryl azetidines, the stability of an azetidine-containing compound was compared to its pyrrolidine and piperidine analogs in an acidic aqueous environment (pH 1.8), which can be relevant to the conditions in the stomach.

| Compound/Analog | Ring System | Half-Life (T½) at pH 1.8 |

| N-pyridyl azetidine analog | Azetidine | Variable (dependent on substitution) |

| N-pyridyl pyrrolidine analog | Pyrrolidine | Stable (>24h) |

| N-pyridyl piperidine analog | Piperidine | Variable (dependent on substitution) |

Data adapted from a study on the decomposition of aryl azetidines.

Interestingly, in this specific chemical stability study, the pyrrolidine analog was found to be the most stable. The stability of the azetidine and piperidine analogs was highly dependent on the substitution pattern on the pendant amide group. This underscores a critical principle: while azetidines can offer enhanced metabolic stability by blocking sites of oxidation, their inherent ring strain can introduce alternative chemical liabilities that must be carefully considered and engineered out of a drug candidate. The study demonstrated that by modifying the electronics of the aryl substituent and the nature of the amide, stable azetidine analogs could be successfully designed.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

The following is a generalized protocol for assessing the metabolic stability of a compound in human liver microsomes.

Membrane Permeability

The ability of a drug to cross cell membranes is fundamental to its oral absorption and distribution. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption. The physicochemical properties of the azetidine ring—its polarity and rigid, three-dimensional structure—can have a favorable impact on permeability.

| Property | Azetidine Analog | Pyrrolidine/Piperidine Analog | Rationale |

| Caco-2 Permeability (Papp) | Generally Moderate to High | Variable | The compact, polar nature of the azetidine ring can balance lipophilicity and polarity, which are key determinants of permeability. Its rigidity may also favor conformations that are substrates for uptake transporters. |

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the key steps for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.

Sources

The Ascendancy of Azetidine: A Comparative Guide to CNS-Focused Lead-Like Libraries

Executive Summary

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern drug discovery. The blood-brain barrier (BBB) presents a highly selective obstacle, filtering out the majority of potential drug candidates. To navigate this intricate biological landscape, medicinal chemists are increasingly turning to lead-like compound libraries enriched with three-dimensional (3D) scaffolds. Among these, the four-membered saturated heterocycle, azetidine, has emerged as a uniquely powerful scaffold. This guide provides an in-depth analysis of CNS-focused, lead-like libraries incorporating azetidine, comparing its performance with traditional alternatives and furnishing the experimental data and protocols necessary for researchers to validate these findings.

The CNS Challenge: Why Molecular Architecture Matters

The development of CNS-active drugs is hampered by a stringent set of physicochemical requirements for BBB penetration. Historically, successful CNS drugs have occupied a specific, relatively narrow chemical space defined by parameters such as low molecular weight (MW), moderate lipophilicity (cLogP), and low polar surface area (TPSA)[1]. Diversity-oriented synthesis (DOS) has become a key strategy to explore novel chemical space, but the resulting molecules have often been perceived as having poor physicochemical properties[1]. This has driven a focus on "pre-optimized" libraries built around scaffolds that inherently confer CNS-favorable properties.

The Azetidine Advantage: A Compact Powerhouse for Neurotherapeutics

The azetidine ring, while less common than its five- and six-membered counterparts (pyrrolidine and piperidine), offers a compelling suite of advantages for CNS drug design. Its strained four-membered ring is not a liability but a source of unique structural and physical properties.[2]

Physicochemical Profile and 3D-dimensionality

Azetidines offer a distinct profile compared to their larger homologous rings. The rigid, puckered nature of the azetidine ring provides well-defined exit vectors for substituents, promoting a more three-dimensional molecular shape. This increased sp³ character is highly desirable for improving solubility and avoiding the flat, aromatic structures that are often associated with poor pharmacokinetic profiles.[3] Compared to pyrrolidine and piperidine, azetidine generally imparts lower lipophilicity, a key attribute for optimizing CNS drug candidates.[4]

Metabolic Stability

The compact and strained nature of the azetidine ring can also confer enhanced metabolic stability.[3] While empirical validation is always necessary, the scaffold is less prone to certain metabolic transformations compared to more flexible or larger ring systems, potentially leading to improved half-life and bioavailability.

A Head-to-Head Comparison of Saturated Heterocycles

The choice of a saturated heterocyclic scaffold is a critical decision in drug design. The following table provides a comparative overview of azetidine, pyrrolidine, and piperidine based on fundamental physicochemical properties.

| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations for CNS Drug Design |

| Ring Size | 4-membered | 5-membered | 6-membered | Smaller ring size contributes to lower molecular weight and lipophilicity. |

| pKa (Conjugate Acid) | ~11.29[4] | ~11.27 | ~11.22[4] | All are strongly basic, with minimal differences. Basicity is crucial for target interaction and solubility. |

| logP (Octanol/Water) | Lower | Intermediate[5] | Higher[5] | Azetidine's lower lipophilicity can be advantageous for reducing off-target effects and improving the overall CNS profile. |

| Conformational Flexibility | Rigid, Puckered | Flexible (Envelope/Twist) | Rigid (Chair)[5] | The rigidity of azetidine can lead to a lower entropic penalty upon binding to a target, potentially increasing affinity. |

Synthesis of Azetidine Scaffolds for Library Development

The historical challenge in utilizing azetidines has been their synthesis. However, modern synthetic methods have made functionalized azetidine cores more accessible. A common and effective strategy involves the cyclization of β-amino alcohols, which can be prepared on a multi-gram scale.[1]

Below is a diagram illustrating a representative synthetic workflow for generating a versatile 2-cyanoazetidine core, which can be further elaborated into a diverse library of compounds.

Caption: Synthetic workflow for a 2-cyanoazetidine core.

This multi-step sequence allows for the production of multi-gram quantities of the azetidine core, which can then be diversified to generate a large compound library.[1]

A Comparative Experimental Workflow for Library Analysis

To objectively assess the quality of a CNS-focused lead-like library, a standardized experimental workflow is essential. This workflow should prioritize high-throughput assays that provide key data on BBB permeability, metabolic stability, and target engagement early in the discovery process.

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Safety Operating Guide

3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid proper disposal procedures

Executive Summary & Immediate Directives

Do NOT dispose of this compound down the drain.

3-(Prop-2-en-1-yl)azetidine trifluoroacetate combines a strained nitrogen heterocycle with a persistent fluorinated acid. This creates a dual-hazard profile: chemical reactivity (azetidine ring strain/allyl group) and environmental persistence (TFA/PFAS concerns).

Core Disposal Strategy:

-

Solids: Segregate as "Solid Toxic/Corrosive Waste."

-

Liquids: Segregate as "Halogenated Organic Solvents."

-

Treatment: Do not attempt bench-top neutralization. This generates heat and releases the free amine, which may be volatile and toxic.

Chemical Hazard Profile

Understanding the molecular architecture is required to justify the disposal method.

| Component | Structural Feature | Hazard Class | Operational Risk |

| Azetidine Core | 4-membered N-ring | High Strain / Reactive | Ring-opening reactions can be exothermic. Potential alkylating agent. |

| Allyl Group | Prop-2-en-1-yl | Polymerizable | Risk of radical polymerization if dried/concentrated without stabilizers. |

| TFA Counterion | Corrosive / Persistent | Causes severe burns. Environmentally persistent (PFAS precursor/analog). |

The "TFA Issue" in 2026

Trifluoroacetic acid (TFA) is increasingly regulated under the umbrella of "forever chemicals." While short-chain, the C-F bonds are incredibly stable. Standard municipal wastewater treatment plants (WWTP) cannot degrade TFA. Consequently, pouring TFA salts down the sink directly contaminates local waterways.

Waste Stream Decision Logic

The following decision tree illustrates the correct segregation path for this specific compound.

Figure 1: Segregation logic. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the TFA salt mandates disposal in the Halogenated stream to ensure high-temperature incineration.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Solutions, HPLC Fractions)

Why this method? Keeping the compound in solution acts as a heat sink, preventing runaway polymerization of the allyl group or ring-opening exotherms.

-

Container Selection: Use High-Density Polyethylene (HDPE) carboys. Avoid glass for long-term storage of fluoride-containing waste if pH < 2, though borosilicate is acceptable for short-term holding.

-

Segregation:

-

Do Not Mix With: Strong bases (e.g., NaOH, KOH).

-

Reasoning: Basifying a TFA salt releases the free azetidine amine. Low molecular weight azetidines are often volatile and have potent odors/toxicity. Keep the pH acidic/neutral to keep the salt form intact (non-volatile).

-

-

Labeling:

-

Must explicitly state: "Halogenated Solvent" and "Contains Trifluoroacetic Acid."

-

List the approximate concentration of the azetidine.[1]

-

-

Disposal Path: Ship to a licensed hazardous waste incinerator capable of handling fluorinated compounds (requires scrubbers for HF gas generation).

Protocol B: Solid Waste (Contaminated Consumables)

Why this method? Solid TFA salts are hygroscopic and corrosive.

-

Collection: Place contaminated weigh boats, pipette tips, and gloves immediately into a clear polyethylene bag.

-

Secondary Containment: Place the first bag inside a second bag (double-bagging) or a rigid wide-mouth jar.

-

Labeling: Label as "Solid Hazardous Waste: Toxic/Corrosive."

-

Storage: Store in a cool, dry chemical waste cabinet until pickup. Do not leave in open bench-top bins.

Emergency Procedures (Spill Response)

Scenario: You drop a vial containing 500mg of the solid TFA salt.

-

Evacuate & Ventilate: The dust is corrosive to the respiratory tract. Clear the immediate area.[2][3][4][5]

-

PPE Upgrade: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is visible in the air, use an N95 or P100 respirator.

-

Dry Clean-Up (Preferred):

-

Cover the spill with an absorbent pad or use a dustpan/brush dedicated to hazardous waste.

-

Do not spray water initially (creates corrosive acid solution).

-

-

Wet Wipe Down: Once the bulk solid is removed, wipe the surface with a saturated sodium bicarbonate (NaHCO3) solution to neutralize trace acidity.

-

Note: You will see bubbling (

release).

-

References

-

United States Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link][7]

-

PubChem. (n.d.). Compound Summary: Azetidine.[8][9] National Library of Medicine. [Link]

-

American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. carlroth.com [carlroth.com]

- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. peptide.com [peptide.com]

- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.